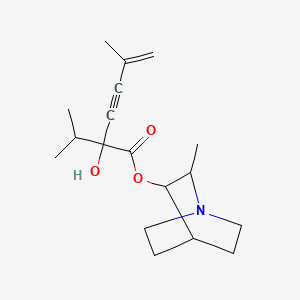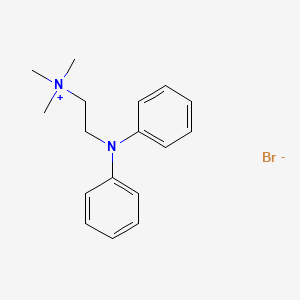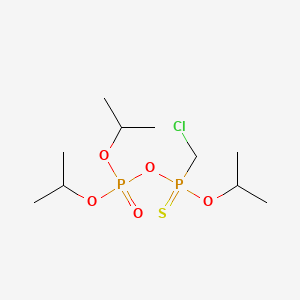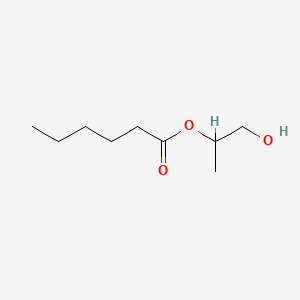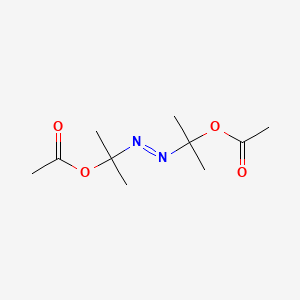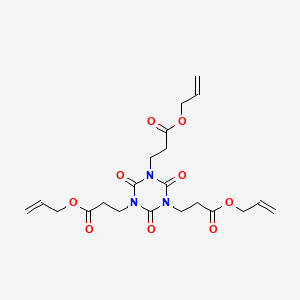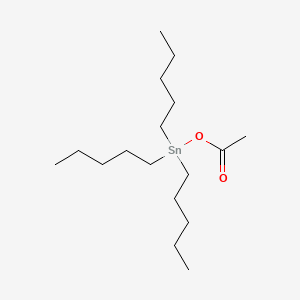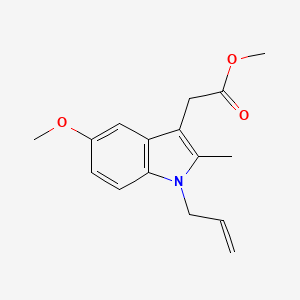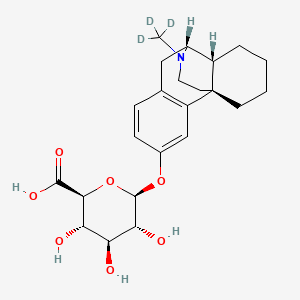![molecular formula C6H5N4NaO B13749638 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt CAS No. 38299-08-0](/img/structure/B13749638.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt is a heterocyclic compound that belongs to the class of triazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-alkyl-3,5-diamino-1,2,4-triazoles with pentane-2,4-dione or 1,1,3,3-tetramethoxypropane . The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method is eco-friendly and reduces reaction times significantly.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: This compound is explored for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . The compound binds to the active site of COX-2, preventing the formation of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds are aza analogs of purine bases and exhibit various biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for their anticancer properties.
Uniqueness
What sets [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt apart is its specific structure that allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other fields.
特性
CAS番号 |
38299-08-0 |
|---|---|
分子式 |
C6H5N4NaO |
分子量 |
172.12 g/mol |
IUPAC名 |
sodium;5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
InChI |
InChI=1S/C6H6N4O.Na/c1-4-2-5(11)10-6(9-4)7-3-8-10;/h2-3,11H,1H3;/q;+1/p-1 |
InChIキー |
SCUXDVHDVBHAIH-UHFFFAOYSA-M |
正規SMILES |
CC1=NC2=NC=NN2C(=C1)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


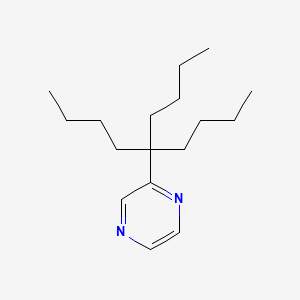
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)

